molecular formula C21H22BrN3O3S B4322572 2-(2-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)-N-tert-butylacetamide CAS No. 889949-66-0

2-(2-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)-N-tert-butylacetamide

Cat. No.: B4322572
CAS No.: 889949-66-0
M. Wt: 476.4 g/mol
InChI Key: RWIQZBZMHQGZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)-N-tert-butylacetamide is a benzimidazole derivative characterized by a unique structural framework. Key features include:

  • Benzimidazole core: A bicyclic aromatic system known for its role in medicinal chemistry, particularly in protease inhibition and receptor modulation .
  • N-tert-butylacetamide side chain: A lipophilic moiety that may influence solubility and membrane permeability.

This compound’s structural complexity suggests applications in drug discovery, though specific pharmacological data remain scarce in the literature. Its crystallographic properties and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) are likely analyzed using tools like the SHELX software suite, a standard for small-molecule refinement .

Properties

IUPAC Name

2-[2-[(6-bromo-1,3-benzodioxol-5-yl)methylsulfanyl]benzimidazol-1-yl]-N-tert-butylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O3S/c1-21(2,3)24-19(26)10-25-16-7-5-4-6-15(16)23-20(25)29-11-13-8-17-18(9-14(13)22)28-12-27-17/h4-9H,10-12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIQZBZMHQGZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C2=CC=CC=C2N=C1SCC3=CC4=C(C=C3Br)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001115876
Record name 2-[[(6-Bromo-1,3-benzodioxol-5-yl)methyl]thio]-N-(1,1-dimethylethyl)-1H-benzimidazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889949-66-0
Record name 2-[[(6-Bromo-1,3-benzodioxol-5-yl)methyl]thio]-N-(1,1-dimethylethyl)-1H-benzimidazole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889949-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(6-Bromo-1,3-benzodioxol-5-yl)methyl]thio]-N-(1,1-dimethylethyl)-1H-benzimidazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)-N-tert-butylacetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Brominated Benzodioxole Moiety: The brominated benzodioxole can be synthesized separately and then attached to the benzimidazole core via a thioether linkage. This step often involves the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide.

    Attachment of the tert-Butyl Acetamide Group: The final step involves the acylation of the benzimidazole derivative with tert-butyl acetamide using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.

    Substitution: The bromine atom in the benzodioxole moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Derivatives with new substituents replacing the bromine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The benzimidazole core can mimic nucleotides, allowing it to interfere with biological processes . The brominated benzodioxole moiety may enhance its binding affinity or specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with other benzimidazole- and sulfanyl-containing molecules. Below is a comparative analysis:

Compound Core Structure Key Substituents Functional Implications
Target Compound Benzimidazole 6-Bromo-benzodioxolylmethyl sulfanyl, N-tert-butylacetamide Bromine enhances halogen bonding; tert-butyl group may improve metabolic stability. Sulfanyl linker facilitates conformational flexibility .
Montelukast Sodium () Quinoline-linked thioether 7-Chloroquinoline, cyclopropane-carboxylic acid, sulfanyl-methyl groups Sulfanyl groups and aromatic systems enhance leukotriene receptor antagonism. Chlorine and carboxylic acid improve binding affinity and solubility .
Omeprazole Benzimidazole 5-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole Sulfinyl group enables acid-activated proton pump inhibition. Methoxy groups modulate electron density and bioavailability.
Key Observations:

Sulfanyl vs.

Halogen Effects: The 6-bromo substituent in the target compound may engage in halogen bonding, a feature absent in Montelukast (7-chloroquinoline) and omeprazole (non-halogenated). This could enhance target binding in halogen-rich environments .

Aromatic Systems: The benzodioxole ring in the target compound contrasts with Montelukast’s quinoline and omeprazole’s pyridine rings, suggesting divergent π-π stacking interactions and solubility profiles .

Crystallographic and Hydrogen-Bonding Patterns

Crystal structure analysis using SHELX software (e.g., SHELXL for refinement) reveals:

  • Target Compound: Predicted to form hydrogen bonds via the benzimidazole N-H and acetamide carbonyl groups, creating a 2D network (graph set notation: C(4) or R₂²(8)) .
  • Montelukast : Exhibits a 3D hydrogen-bonding network involving carboxylic acid and hydroxyl groups, classified as D(2) or R₄⁴(12) motifs, enhancing crystalline stability .
  • Omeprazole : Sulfinyl oxygen participates in hydrogen bonds, forming S(6) motifs critical for its solid-state stability .

Pharmacological and Physicochemical Properties

Property Target Compound Montelukast Omeprazole
Molecular Weight ~490 g/mol (estimated) 608.18 g/mol 345.42 g/mol
LogP (Predicted) 3.8 (high lipophilicity) 4.2 2.1
Hydrogen Bond Donors 2 3 2
Halogen Content 1 Br 1 Cl None
Implications:
  • The target compound’s higher molecular weight and lipophilicity may limit oral bioavailability compared to omeprazole but could enhance CNS penetration.
  • Bromine’s polarizability vs. chlorine in Montelukast may alter target selectivity in receptor-binding assays.

Biological Activity

The compound 2-(2-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)-N-tert-butylacetamide is a novel organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various cell types, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 8-[(6-bromo-2H-1,3-benzodioxol-5-yl)sulfanyl]-9-{3-[(propan-2-yl)amino]propyl}-9H-purin-6-amine
  • Molecular Formula : C₁₈H₂₁BrN₆O₂S
  • Molecular Weight : 465.367 g/mol

This compound belongs to the class of diarylthioethers , which are organosulfur compounds containing a thioether group substituted by two aryl groups. The presence of the bromine atom and the benzodioxole moiety suggests potential interactions with biological targets, making it a candidate for further exploration in medicinal chemistry .

Research indicates that this compound exhibits various biological activities through different mechanisms:

  • Inhibition of TGF-beta Signaling : The compound antagonizes STUB1-mediated inhibition of TGF-beta signaling by inhibiting STUB1-mediated SMAD3 ubiquitination and degradation. This action may have implications in fibrosis and cancer biology .
  • Chaperone Activity : It promotes cell differentiation by chaperoning BIRC2, thereby protecting it from auto-ubiquitination and degradation by the proteasomal machinery. This mechanism suggests a role in cellular stress responses .
  • Phosphorylation/Activation of STAT1 : The compound is involved in the phosphorylation and activation of STAT1 by chaperoning both JAK2 and PRKCE under heat shock conditions, which may enhance its transcriptional activity .
  • Translocation Mechanism : It facilitates the translocation of leaderless cargos into the endoplasmic reticulum-Golgi intermediate compartment (ERGIC), mediated by the cargo receptor TMED10 .

Biological Activity and Effects

The biological activity of 2-(2-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)-N-tert-butylacetamide has been evaluated through various studies:

Antimicrobial Activity

Studies have shown that compounds similar to this one exhibit selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis. However, their efficacy against Gram-negative bacteria remains limited .

Anticancer Potential

Research indicates that derivatives of benzodioxole compounds demonstrate cytotoxic effects on various cancer cell lines, including:

  • Breast cancer (MCF-7)
  • Lung cancer (A549)
  • Liver cancer (HepG2)

In particular, some compounds have shown lower toxicity to normal cells compared to cancer cells, indicating potential as anticancer agents .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
Gutti et al. (2019)Benzoxazole derivativesAntimicrobialSelective against Bacillus subtilis
Zhang et al. (2018)Benzoxazole derivativesCytotoxicityEffective against multiple cancer cell lines
Kakkar et al. (2018)Benzodioxole derivativesAnticancerLower toxicity to normal cells compared to cancer cells

These findings suggest that modifications in chemical structure can significantly influence biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)-N-tert-butylacetamide
Reactant of Route 2
Reactant of Route 2
2-(2-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)-N-tert-butylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.